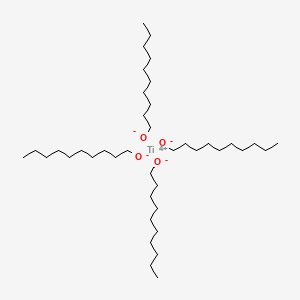
3-Methylbuten-2-yl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbuten-2-yl methacrylate is an organic compound with the molecular formula C9H14O2. It is also known as 2-Methylpropenoic acid 3-methyl-2-butenyl ester. This compound is a methacrylate ester, which is commonly used in the production of polymers and copolymers. It has a molecular weight of 154.21 g/mol and is characterized by its ability to undergo polymerization, making it valuable in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
3-Methylbuten-2-yl methacrylate can be synthesized through the esterification of methacrylic acid with 3-methyl-2-buten-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound often involves the acetone cyanohydrin (ACH) process, which is a common method for producing methacrylic acid and its esters. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, followed by hydrolysis and esterification to produce the desired methacrylate ester .
化学反応の分析
Types of Reactions
3-Methylbuten-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to produce methacrylic acid and 3-methyl-2-buten-1-ol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Polymerization: Polymers and copolymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and 3-methyl-2-buten-1-ol.
科学的研究の応用
3-Methylbuten-2-yl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functional polymers and copolymers.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in the production of drug delivery systems and medical devices.
Industry: Applied in the manufacture of adhesives, coatings, and sealants
作用機序
The mechanism of action of 3-Methylbuten-2-yl methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of various polymeric materials. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular functions .
類似化合物との比較
Similar Compounds
Methyl methacrylate: Another methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Similar in structure but with different physical properties.
Butyl methacrylate: Used in similar applications but with varying reactivity.
Uniqueness
3-Methylbuten-2-yl methacrylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form flexible and durable polymers makes it valuable in specialized applications where other methacrylate esters may not perform as effectively .
特性
CAS番号 |
85269-36-9 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
3-methylbut-1-en-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-6(2)8(5)11-9(10)7(3)4/h6H,3,5H2,1-2,4H3 |
InChIキー |
YOKOQKPBIKJVBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=C)OC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



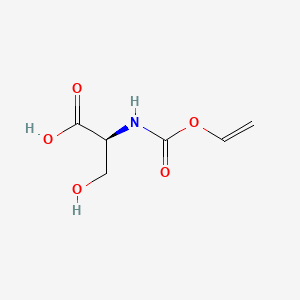
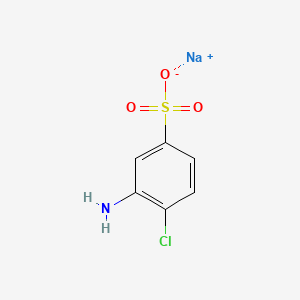
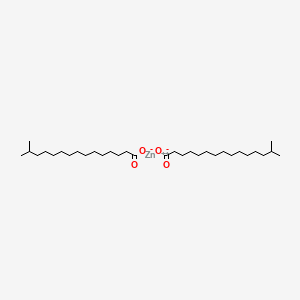
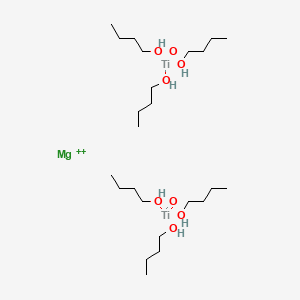




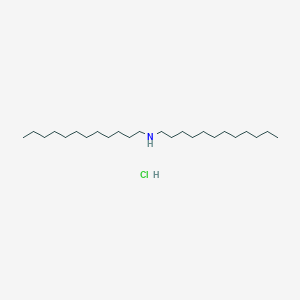
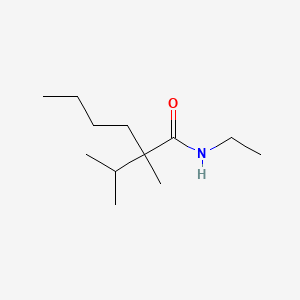
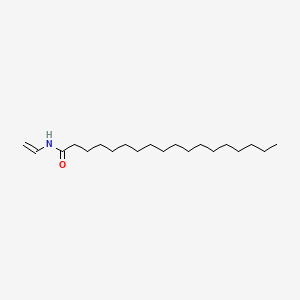
![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
